(1R,5R)-tert-Butyl 8-oxo-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate
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Overview
Description
(1R,5R)-tert-Butyl 8-oxo-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate is a complex organic compound with a unique structure that includes a dioxaborolane ring and a methanopyrido[1,2-a][1,5]diazocine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-tert-Butyl 8-oxo-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate typically involves multiple steps. The process begins with the preparation of the dioxaborolane ring, which is then coupled with the methanopyrido[1,2-a][1,5]diazocine core under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-tert-Butyl 8-oxo-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(1R,5R)-tert-Butyl 8-oxo-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (1R,5R)-tert-Butyl 8-oxo-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through various biochemical pathways, which are currently under investigation to fully understand its potential therapeutic benefits.
Properties
Molecular Formula |
C22H33BN2O5 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
tert-butyl (1R,9R)-6-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate |
InChI |
InChI=1S/C22H33BN2O5/c1-20(2,3)28-19(27)24-11-14-8-15(13-24)17-9-16(10-18(26)25(17)12-14)23-29-21(4,5)22(6,7)30-23/h9-10,14-15H,8,11-13H2,1-7H3/t14-,15+/m0/s1 |
InChI Key |
IWMRNTIRMKIXCW-LSDHHAIUSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)N3C[C@H]4C[C@@H](C3=C2)CN(C4)C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)N3CC4CC(C3=C2)CN(C4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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